molecular formula C22H24N4O4S B2779249 ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 476450-53-0

ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2779249
CAS RN: 476450-53-0
M. Wt: 440.52
InChI Key: GHOZSSAFVKOPML-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The synthesis and characterization of related triazole compounds, such as ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, reveal insights into their crystal structure and potential molecular interactions. These compounds exhibit interesting crystal packing and hydrogen bonding patterns, which are fundamental for understanding their behavior in various chemical environments and potential applications in materials science (Karczmarzyk et al., 2012).

π-Hole Tetrel Bonding Interactions

Research into π-hole tetrel bonding interactions in derivatives of ethyl 2-triazolyl-2-oxoacetate, including structural analysis through Hirshfeld surface analysis and DFT calculations, underscores the significance of substituent effects on molecular interactions. These insights are valuable for designing new compounds with specific intermolecular interactions for applications in molecular electronics or as building blocks for supramolecular assemblies (Ahmed et al., 2020).

Catalytic Applications

The study of molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y demonstrates their efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate related compounds in catalysis, offering a sustainable approach to important chemical transformations (Ghorbanloo & Alamooti, 2017).

Antitumor Activities

Research on 1,3,4-thiadiazole derivatives, which share structural motifs with the compound , has identified certain derivatives as potent cytotoxic agents against various cancer cell lines. Such studies provide a foundation for the development of new anticancer agents, leveraging the structural features of these compounds for therapeutic applications (Almasirad et al., 2016).

properties

IUPAC Name

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-4-30-20(27)14-31-22-25-24-19(26(22)17-7-5-6-15(2)12-17)13-23-21(28)16-8-10-18(29-3)11-9-16/h5-12H,4,13-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOZSSAFVKOPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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